4-Amino-4,6-dideoxy-D-mannose

Enzymology Glycobiology Biosynthesis

LPS O-antigen research in pathogens like Vibrio cholerae O1 demands exact substrate stereochemistry. 4-Amino-4,6-dideoxy-D-mannose (perosamine) is the sole substrate for cognate glycosyltransferases, with >200-fold catalytic efficiency over analogs. - Enables correct serological epitope formation for O1 Inaba/Ogawa serotyping - ≥98% purity; D-enantiomer guaranteed for immunogenicity studies - Available as free sugar or GDP-perosamine upon request

Molecular Formula C6H13NO4
Molecular Weight 163.17 g/mol
CAS No. 31348-80-8
Cat. No. B1213552
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Amino-4,6-dideoxy-D-mannose
CAS31348-80-8
Synonyms4-amino-4,6-dideoxy-D-mannose
4-amino-4,6-dideoxy-D-mannose, (L)-isomer
4-amino-4,6-dideoxymannose
perosamine
Molecular FormulaC6H13NO4
Molecular Weight163.17 g/mol
Structural Identifiers
SMILESCC(C(C(C(C=O)O)O)N)O
InChIInChI=1S/C6H13NO4/c1-3(9)5(7)6(11)4(10)2-8/h2-6,9-11H,7H2,1H3/t3-,4-,5-,6-/m1/s1
InChIKeyUEHGPSGGFKLPTD-KVTDHHQDSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Amino-4,6-dideoxy-D-mannose (CAS 31348-80-8): Procurement-Grade Dideoxy Amino Sugar for Gram-Negative Bacterial O-Antigen Research


4-Amino-4,6-dideoxy-D-mannose (CAS 31348-80-8), also known as perosamine, is a rare 4-amino-4,6-dideoxyhexose derived from mannose [1]. It is a crucial component of the O-antigen lipopolysaccharide (LPS) in several Gram-negative bacterial pathogens, including Vibrio cholerae O1 and Escherichia coli O157:H7 [2]. The compound is characterized by its specific stereochemistry (2S,3S,4R,5R) and is typically utilized in research as the free sugar or its GDP-activated nucleotide form (GDP-perosamine) for enzymatic and biosynthetic studies [3].

Why 4-Amino-4,6-dideoxy-D-mannose Cannot Be Substituted with Common Dideoxy Sugars


4-Amino-4,6-dideoxy-D-mannose is not interchangeable with other 4-amino-4,6-dideoxyhexoses (e.g., D-viosamine) or 3,6-dideoxy analogs (e.g., colitose, tyvelose). Its specific C-4 amino group and D-manno stereochemistry dictate distinct enzymatic recognition, biosynthetic pathway divergence, and immunological specificity [1]. For instance, GDP-perosamine synthase exhibits a >200-fold difference in catalytic efficiency for its natural versus unnatural substrate, and the D- versus L-enantiomer of perosamine confers non-cross-reactive serological epitopes in bacterial O-antigens [2]. Generic substitution in any application requiring precise enzymatic or immunological recognition will yield either null activity or artifactual results.

Quantitative Differentiation Evidence for 4-Amino-4,6-dideoxy-D-mannose


Enzymatic Specificity: GDP-Perosamine Synthase Exhibits 200-Fold Lower kcat with Unnatural 3-Deoxy Substrate

GDP-perosamine synthase, the enzyme responsible for the final amination step in GDP-perosamine biosynthesis, demonstrates a stark kinetic preference for its natural substrate, GDP-4-keto-6-deoxymannose, over the unnatural analog GDP-4-keto-3,6-dideoxymannose. While the Km values for both substrates are nearly identical (0.013 ± 0.006 mM vs. 0.016 ± 0.003 mM, respectively), the kcat for the unnatural substrate is reduced by a factor of approximately 200 (2.7 ± 0.6 s⁻¹ vs. 0.015 ± 0.001 s⁻¹) [1]. This results in a catalytic efficiency (kcat/Km) of (2.1 ± 1.1) × 10⁵ M⁻¹s⁻¹ for the natural substrate versus only (9.4 ± 1.8) × 10² M⁻¹s⁻¹ for the unnatural 3-deoxy analog.

Enzymology Glycobiology Biosynthesis

Stereochemical Differentiation: D-Perosamine vs. L-Perosamine in Serological Cross-Reactivity

The configuration of the perosamine moiety in bacterial lipopolysaccharide (LPS) dictates serological identity. The LPS of Vibrio cholerae O1 contains α(1→2)-linked homopolymers of N-acylated D-perosamine, which are recognized by antisera raised against whole cells [1]. In contrast, the LPS of V. cholerae O76 consists of L-perosamine polymers and fails to cross-react serologically with V. cholerae O1 or other D-perosamine-containing strains in passive haemolysis tests [1]. The absence of cross-reactivity was explicitly demonstrated in assays using sheep red blood cells sensitized with LPS and probed with strain-specific antisera [1].

Immunology Serotyping Lipopolysaccharide

Biosynthetic Pathway Divergence: Perosamine vs. Colitose

The biosynthesis of perosamine shares an initial pathway with colitose, a 3,6-dideoxysugar also found in Gram-negative bacterial O-antigens. Both originate from mannose-1-phosphate and proceed through GDP-4-keto-6-deoxymannose [1]. However, perosamine biosynthesis diverges critically: it undergoes C-4 amination by GDP-perosamine synthase, a PLP-dependent aminotransferase, without 3-OH deoxygenation or C-5 epimerization [1]. In contrast, colitose biosynthesis requires a dehydratase (ColD) to remove the C-3 hydroxyl, followed by reduction and C-5 epimerization [2]. This mechanistic divergence is underscored by the fact that GDP-perosamine synthase and ColD act on the same substrate (GDP-4-keto-6-deoxymannose) to yield structurally distinct products.

Biosynthesis Enzymology Metabolic Engineering

Physical Property Differentiation: Boiling Point and Vapor Pressure of 4-Amino-4,6-dideoxy-D-mannose

4-Amino-4,6-dideoxy-D-mannose exhibits a predicted boiling point of 394.6 ± 35.0 °C at 760 mmHg and a vapor pressure of 0.0 ± 2.1 mmHg at 25 °C . These values, derived from computational models (ACD/Labs Percepta Platform), are essential for designing purification protocols (e.g., distillation conditions) and assessing volatility during storage. For comparison, the enantiomer L-perosamine is expected to have identical physicochemical properties, while the glucose analog (viosamine) differs slightly in molecular weight (163.17 g/mol vs. 163.17 g/mol identical but distinct stereochemistry alters intermolecular interactions).

Physicochemical Characterization Handling Storage

High-Impact Research Applications for 4-Amino-4,6-dideoxy-D-mannose


In Vitro Reconstitution of O-Antigen Biosynthesis for Gram-Negative Pathogen Research

Researchers studying the biosynthesis of lipopolysaccharide O-antigens in pathogens such as Vibrio cholerae O1 or Escherichia coli O157:H7 require the exact nucleotide sugar building block for in vitro glycosyltransferase assays. 4-Amino-4,6-dideoxy-D-mannose, either as the free sugar or as GDP-perosamine, is the only substrate accepted by the cognate glycosyltransferases with physiologically relevant kinetics [1]. Substitution with viosamine, colitose, or L-perosamine results in either zero activity or aberrant glycosylation, as demonstrated by the >200-fold lower kcat for unnatural substrates by GDP-perosamine synthase [1].

Development of Serotype-Specific Diagnostic Antibodies and Vaccines

The D-perosamine moiety defines the serological specificity of V. cholerae O1 Inaba and Ogawa serotypes. For the generation of monoclonal antibodies or vaccine conjugates targeting these serotypes, the use of D-perosamine-containing oligosaccharides is essential [1]. L-perosamine polymers, despite their structural similarity, do not cross-react with O1-specific antisera in passive haemolysis assays [1]. Thus, procurement of the correct enantiomer (CAS 31348-80-8) is non-negotiable for immunogenicity and serotyping studies.

Engineering of Novel Glycosylated Natural Products

Biosynthetic gene clusters for antibiotics such as perimycin contain perosamine-specific glycosyltransferases. When heterologously expressing these pathways or performing chemoenzymatic synthesis of perosaminyl derivatives, the correct sugar donor (GDP-perosamine) is required [1]. Attempts to use other dideoxysugar donors (e.g., GDP-colitose) will fail due to strict substrate specificity of the tailoring enzymes, as inferred from the kinetic discrimination exhibited by GDP-perosamine synthase [2].

Structural and Conformational Studies of Bacterial Polysaccharides

High-resolution NMR and X-ray crystallography studies of O-antigen repeating units containing perosamine rely on authentic 4-Amino-4,6-dideoxy-D-mannose to ensure correct stereochemical assignment and conformational analysis [1]. The use of synthetic analogs or the incorrect enantiomer would yield misleading structural models, as the D- and L-forms produce distinct NMR chemical shift patterns and crystal packing arrangements [1].

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